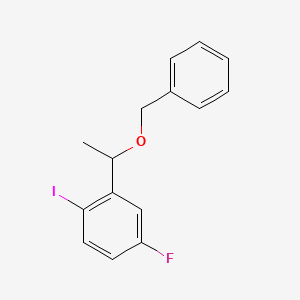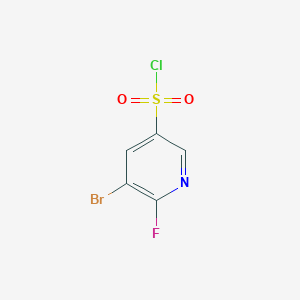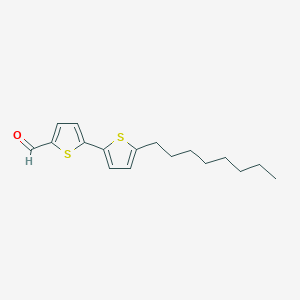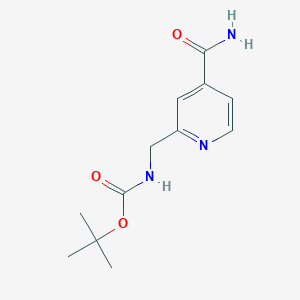
tert-Butyl ((4-carbamoylpyridin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester: is a complex organic compound with a unique structure that includes both pyridine and carbamate functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminocarbonyl)-2-pyridine with tert-butyl chloroformate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry: In chemistry, [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, the compound has potential applications as a drug precursor or intermediate. Its structural features may allow for the development of new pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
作用机制
The mechanism of action of [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
Carbamic acid: A simpler analog with a basic carbamate structure.
Phenylcarbamate: Contains a phenyl group instead of a pyridine ring.
Ethyl carbamate: A related ester with an ethyl group.
Uniqueness: [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of a pyridine ring and a carbamate ester. This structural feature imparts distinct chemical and biological properties, making it more versatile and functional compared to simpler carbamates.
属性
分子式 |
C12H17N3O3 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-carbamoylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-7-9-6-8(10(13)16)4-5-14-9/h4-6H,7H2,1-3H3,(H2,13,16)(H,15,17) |
InChI 键 |
YIDKESRLSJVIDB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



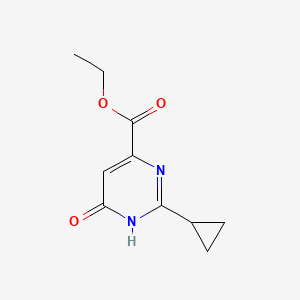
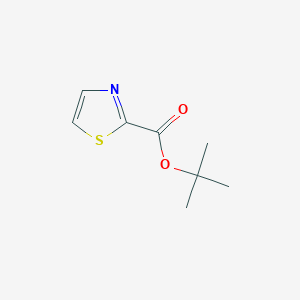
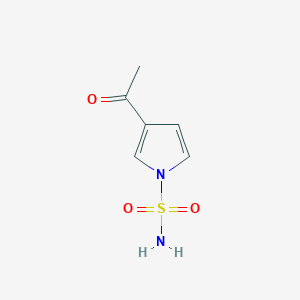
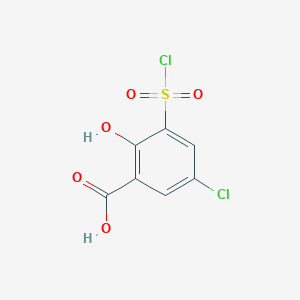
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
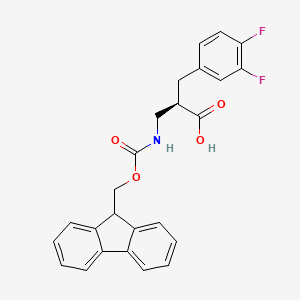
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)
![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
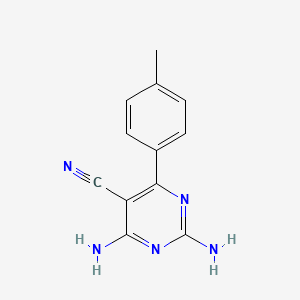
![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)
